2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE
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Overview
Description
2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE is a complex organic compound with the molecular formula C29H19NO6 and a molecular weight of 477.46426 . This compound is characterized by its unique structure, which includes a phenylethyl group, a dioxoisoindoline moiety, and a phenoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of phenylglyoxal with a suitable isoindoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 1,3-dioxo-2-(4-fluorophenyl)isoindoline-5-carboxylate
- 2-Oxo-2-phenylethyl 1,3-dioxo-2-(4-methoxyphenyl)isoindoline-5-carboxylate
- 2-Oxo-2-phenylethyl 1,3-dioxo-2-(4-chlorophenyl)isoindoline-5-carboxylate
Uniqueness
What sets 2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)-5-ISOINDOLINECARBOXYLATE apart from similar compounds is its unique phenoxyphenyl group, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C29H19NO6 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
phenacyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C29H19NO6/c31-26(19-7-3-1-4-8-19)18-35-29(34)20-11-16-24-25(17-20)28(33)30(27(24)32)21-12-14-23(15-13-21)36-22-9-5-2-6-10-22/h1-17H,18H2 |
InChI Key |
QXGIFZICIGMLJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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